5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone
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Overview
Description
5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of both ethyl and methyloxy groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
In a typical synthesis, a substituted aldehyde, ethyl acetoacetate, and urea are combined in ethanol with a few drops of concentrated hydrochloric acid. The mixture is heated to reflux for several hours, resulting in the formation of the desired pyrimidinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyloxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanesulfonic acid in toluene for methoxy group substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Pharmaceuticals: It is explored as a potential drug candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Organic Synthesis: The compound serves as a building block for synthesizing more complex heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum stress and apoptosis in neuronal cells. Additionally, it modulates the NF-kB inflammatory pathway, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar pyrimidinone core but differs in the substituents attached to the ring.
Ethyl 6-methyl-2-oxo-4-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another related compound with a methoxy group at a different position.
Uniqueness
5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and biological activities. Its ability to modulate multiple pathways and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-ethyl-2-(2-methoxyphenyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N2O2/c1-4-10-9(2)15-13(16-14(10)17)11-7-5-6-8-12(11)18-3/h5-8H,4H2,1-3H3,(H,15,16,17) |
InChI Key |
PFYLBXIXYJGPMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)C2=CC=CC=C2OC)C |
Origin of Product |
United States |
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